5-bromo-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium iodide
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Overview
Description
5-bromo-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium iodide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium iodide typically involves the bromination of an indole precursor followed by quaternization with methyl iodide. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The quaternization step is usually carried out in the presence of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and methyl iodide.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium iodide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The indole ring can be oxidized under certain conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted indole derivatives.
Oxidation Reactions: Products include oxidized indole derivatives.
Reduction Reactions: Products include reduced forms of the indole ring.
Scientific Research Applications
5-bromo-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium iodide involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole: Another brominated indole derivative with similar reactivity.
1,1-dimethyl-2,3-dihydro-1H-indole: A related compound without the bromine atom.
5-bromo-2,3-dihydro-1H-indole: A similar compound with a different substitution pattern.
Uniqueness
5-bromo-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium iodide is unique due to the presence of both the bromine atom and the quaternary ammonium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-1,1-dimethyl-2,3-dihydroindol-1-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN.HI/c1-12(2)6-5-8-7-9(11)3-4-10(8)12;/h3-4,7H,5-6H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDUJQHDILORHX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=C1C=CC(=C2)Br)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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